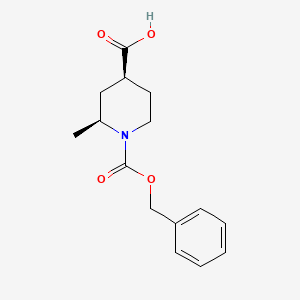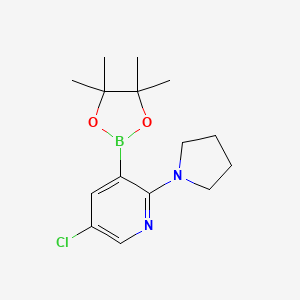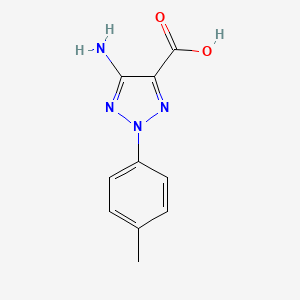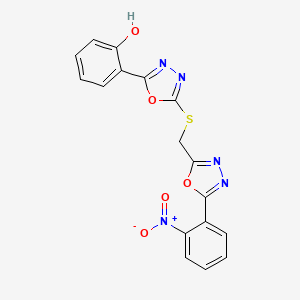
1-Ethyl-4-(2-phenylhydrazono)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(2-phenylhydrazono)piperidine is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-Ethyl-4-(2-phenylhydrazono)piperidine typically involves the reaction of 1-ethylpiperidine with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1-Ethyl-4-(2-phenylhydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding activities.
Industry: It can be used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which 1-Ethyl-4-(2-phenylhydrazono)piperidine exerts its effects involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The piperidine ring may also interact with receptors or enzymes, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
1-Ethyl-4-(2-phenylhydrazono)piperidine can be compared with other piperidine derivatives such as:
- 1-Methyl-4-(2-phenylhydrazono)piperidine
- 1-Ethyl-4-(2-methylhydrazono)piperidine
- 1-Phenyl-4-(2-phenylhydrazono)piperidine
These compounds share similar structural features but differ in the substituents attached to the piperidine ring. The unique combination of the ethyl and phenylhydrazono groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]aniline |
InChI |
InChI=1S/C13H19N3/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |
InChI Key |
APGIYXKNPJGOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



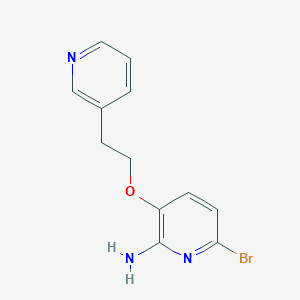

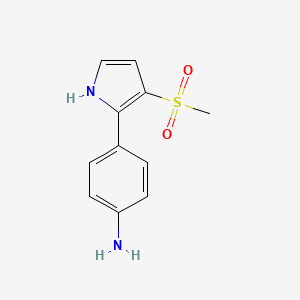
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
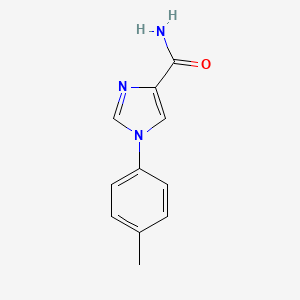
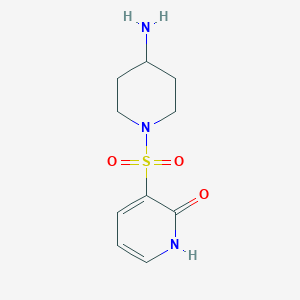
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
